![molecular formula C14H20N2OS B4850422 N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide](/img/structure/B4850422.png)
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide
Overview
Description
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide, also known as BCT-197, is a small molecule inhibitor that has shown potential in the treatment of cancer and inflammation. BCT-197 belongs to the family of thioamides and has a unique structure that allows it to target specific cellular pathways.
Mechanism of Action
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide exerts its effects by inhibiting the activity of the enzyme porcupine, which is involved in the Wnt/β-catenin signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting porcupine, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide blocks the secretion of Wnt ligands, which are required for the activation of the pathway. This results in the inhibition of cancer cell growth and the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been shown to have a potent anti-cancer effect in various cancer cell lines, including colorectal, breast, and lung cancer. In addition, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in the treatment of inflammatory diseases. N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has several advantages for lab experiments, including its ease of synthesis and good safety profile. However, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide. One potential direction is the development of more potent and selective porcupine inhibitors. In addition, the combination of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Furthermore, the study of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide in animal models of inflammatory diseases may provide insights into its potential use in the treatment of these diseases. Finally, the development of more soluble forms of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide may expand its use in various experiments.
Scientific Research Applications
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been extensively studied for its potential use in cancer and inflammation treatment. In cancer, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been shown to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is frequently dysregulated in cancer and is involved in cell proliferation, differentiation, and apoptosis. N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(benzylcarbamothioyl)-3,3-dimethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-14(2,3)9-12(17)16-13(18)15-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSRWHRMNLSUCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC(=S)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793082 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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